3-Methylphenyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22987-28-6 |
|---|---|
Molecular Formula |
C7H7O4P-2 |
Molecular Weight |
186.10 g/mol |
IUPAC Name |
(3-methylphenyl) phosphate |
InChI |
InChI=1S/C7H9O4P/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)/p-2 |
InChI Key |
GZELFOWMRSGSTI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Chemical Synthesis Approaches
The synthesis of 3-methylphenyl phosphate (B84403), often as a component of mixed tricresyl phosphate (TCP) isomers, is achieved through several established chemical routes. These methods range from large-scale industrial processes to more refined laboratory techniques designed for high purity.
Esterification Reactions with Phosphoryl Halides
The most prevalent industrial method for synthesizing tricresyl phosphates, including the meta-isomer, is the direct esterification of cresol (B1669610) with a phosphoryl halide, most commonly phosphorus oxychloride (POCl₃). mst.dkwho.int This reaction is a cornerstone of organophosphate chemistry. The general process involves reacting m-cresol (B1676322) with phosphorus oxychloride, which leads to the sequential displacement of the chlorine atoms on the POCl₃ molecule by cresol groups, forming the triester and releasing hydrogen chloride (HCl) as a byproduct. google.com
The reaction can be summarized as: 3 CH₃C₆H₄OH + POCl₃ → (CH₃C₆H₄O)₃PO + 3 HCl
Historically, phosphorus pentachloride (PCl₅) was also used, as demonstrated in the first synthesis by Alexander Williamson in 1854. wikipedia.org To drive the reaction to completion and manage the release of HCl gas, the reaction temperature is typically increased gradually, sometimes to over 200°C. google.com Catalysts such as magnesium chloride or aluminum chloride may be employed to facilitate the reaction. A newer, environmentally conscious approach involves a vapor-liquid interfacial condensation where gaseous phosphorus oxychloride is bubbled through an aqueous solution of the cresol, avoiding the need for organic solvents.
"One-Pot" Synthetic Strategies
"One-pot" synthetic strategies offer a streamlined approach to producing triaryl phosphates, improving efficiency by minimizing the need to isolate intermediates. A notable one-pot method proceeds via an alkaline route. tandfonline.com In this strategy, a solution of m-cresol in a solvent like toluene (B28343) is treated with an ethanolic solution of sodium hydroxide (B78521) to form the sodium phenoxide in situ. tandfonline.com Following the removal of ethanol (B145695) by distillation, phosphorus oxychloride is added directly to the reaction mixture. tandfonline.com The resulting triaryl phosphate can be isolated in high yields, often between 85-96%, after distillation of the toluene solvent. tandfonline.com This method circumvents the high temperatures and evolution of corrosive HCl gas associated with the direct reaction of phenols and phosphorus oxychloride.
Precursor Chemistry and High-Purity Isomer Generation
The isomeric purity of the final tricresyl phosphate product is critically dependent on the purity of the cresol precursor. mst.dk Commercial production historically utilized "cresylic acid," a mixture of cresol isomers (ortho-, meta-, and para-), xylenols, and other phenols derived from coal tar or petroleum refining. mst.dkwho.int The use of this mixed precursor results in a heterogeneous TCP product containing a variety of different isomers. mst.dk
For applications requiring high-purity 3-methylphenyl phosphate (tri-m-cresyl phosphate), a synthetic precursor is necessary. High-purity m-cresol can be produced synthetically from cymene through oxidation and catalytic degradation. mst.dk This purified m-cresol is then reacted with phosphorus oxychloride to synthesize tri-m-cresyl phosphate with a high degree of isomeric purity. mst.dk This control over precursor chemistry is particularly important for avoiding the formation of the more toxic ortho-substituted isomers. wikipedia.orguzh.ch
Reaction Dynamics and Pathways
The environmental fate and biological activity of this compound are governed by its reaction dynamics, particularly its susceptibility to hydrolysis and oxidative transformations.
Hydrolytic Degradation Kinetics
This compound is relatively stable in neutral and acidic aqueous solutions at ambient temperatures but undergoes hydrolysis under alkaline conditions. who.int The hydrolysis reaction breaks the ester bond, yielding dicresyl phosphate and m-cresol. who.int The rate of this degradation is highly dependent on pH. For tricresyl phosphate, the half-life in neutral water (pH 7) at 25°C is approximately one month. mst.dk However, as the alkalinity increases, the rate of hydrolysis accelerates significantly. mst.dk
Kinetic studies on the closely related tri-p-cresyl phosphate provide quantitative insight into this process. The base-catalyzed hydrolysis demonstrates second-order kinetics. nih.gov
| Condition | Value | Reference |
|---|---|---|
| Half-life (pH 13, 0.1 N NaOH:acetone 1:1, 22°C) | 1.66 hours | nih.gov |
| Estimated Half-life (pH 9) | 11.8 days | nih.gov |
| Estimated Half-life (pH 8) | 118 days | nih.gov |
| Estimated Half-life (pH 7) | 3.2 years | nih.gov |
Studies on isomer degradation in river water suggest that the meta-isomer degrades more slowly than the ortho-isomer but faster than the para-isomer. mst.dk Additionally, the hydrolysis can be catalyzed by metal hydroxides, such as Ru(OH)₃ and Fe(OH)₃. nih.gov
Oxidative Transformation Mechanisms
The oxidative transformation of this compound is primarily understood in the context of metabolic pathways. Unlike the ortho-isomers of TCP, which undergo a well-documented oxidative cyclization to form highly toxic metabolites, the meta- and para-isomers follow a different path. who.intuzh.ch
For tri-m-cresyl phosphate, metabolism in the liver is initiated by the hydroxylation of one or more of the methyl groups on the cresol rings by cytochrome P450 enzymes. uzh.ch This initial step forms a hydroxybenzyl alcohol derivative. This intermediate can then undergo further oxidation to form corresponding aldehydes and carboxylic acids. uzh.chindustrialchemicals.gov.au This pathway is considered a detoxification route as it does not lead to the formation of the potent neurotoxic cyclic phosphate esters characteristic of ortho-isomer metabolism. uzh.ch
A distinct oxidative transformation mechanism has been identified under specific analytical conditions, such as atmospheric pressure chemical ionization mass spectrometry. acs.orgnih.gov In this environment, radical cations of the phosphate ester are formed. acs.org These ions can then undergo a multi-step reaction involving rearrangement to a distonic isomer, followed by an oxidation step and subsequent decomposition. acs.orgnih.gov This pathway is particularly diagnostic for ortho-substituted isomers but represents a specific type of oxidative reaction distinct from metabolic or typical environmental degradation. acs.org
Interactions with Chemical Reducing Agents
The reactivity of organophosphates with reducing agents is a critical aspect of their chemical profile. Research indicates that this compound, as a component of tricresyl phosphate, undergoes significant chemical transformation upon exposure to certain reducing agents.
Specifically, tricresyl phosphate is known to react with potent reducing agents, including lithium, sodium, aluminum, and their respective hydrides. nj.gov The primary product of this reaction is phosphine (B1218219) gas (PH₃), a substance recognized for its high toxicity and flammability. nj.gov This reaction underscores the incompatibility of this compound with strong reducing environments, highlighting a potential for hazardous chemical transformations.
Table 1: Reactivity with Reducing Agents
| Reducing Agent Class | Examples | Observed Reaction with Tricresyl Phosphate | Primary Hazardous Product |
|---|---|---|---|
| Alkali Metals & Alkaline Earth Metals | Lithium, Sodium, Aluminum | Reaction occurs | Phosphine (PH₃) |
| Metal Hydrides | Lithium aluminum hydride, Sodium borohydride | Reaction occurs | Phosphine (PH₃) |
Compatibility with Diverse Chemical Environments
The stability and compatibility of this compound are highly dependent on the specific chemical conditions of its environment, including pH, the presence of solvents, and contact with various materials.
Influence of pH: The compound demonstrates considerable stability in neutral and acidic aqueous media at ambient temperatures. who.int However, its stability markedly decreases in alkaline conditions. Hydrolysis of tricresyl phosphate is slow at a neutral pH of 7, with an estimated half-life ranging from 1,100 to 2,200 days at 25°C. service.gov.uk This rate of degradation accelerates significantly as alkalinity increases. For instance, the half-life shortens to between 30 and 40 days at pH 8. service.gov.uk In strongly alkaline solutions, the hydrolysis is rapid. For the specific tri-m-cresyl phosphate isomer, the half-life in a 0.1N sodium hydroxide/acetone (1:1) solution at 22°C is just 1.31 hours. who.intinchem.org The hydrolysis products are primarily dicresyl phosphate and cresol. who.int
Solubility and Solvents: this compound is characterized by its virtual insolubility in water. wikipedia.org Conversely, it is readily soluble in a range of common organic solvents, including toluene, hexane, and diethyl ether. wikipedia.org Its widespread use as a plasticizer and solvent for nitrocellulose, lacquers, and varnishes further attests to its compatibility with these organic systems. chemicalbook.com
Material Compatibility: As an additive in plastics and lubricants, this compound is compatible with materials such as polyvinyl chloride (PVC), polyurethanes, and various resins. chemicalbook.comwikipedia.org However, it can exhibit incompatibility with certain elastomers. Contact with some types of rubber can lead to swelling, softening, and cracking, which is attributed to aggressive hydrolysis and oxidation reactions. marcorubber.com For applications requiring seals or o-rings, fluoroelastomers like FKM (Viton®) are recommended due to their superior resistance to tricresyl phosphate. marcorubber.com
Thermal Stability: At elevated temperatures, the stability of this compound is compromised, particularly in the presence of certain metals. Studies on ferrous surfaces have shown that thermal decomposition of tricresyl phosphate can occur, with the primary decomposition product being cresol. escholarship.org This decomposition is influenced by the specific iron oxide present and the isomeric form of the phosphate. escholarship.org When heated in air to 370°C for 30 minutes, the para isomer of tricresyl phosphate showed 99% recovery, indicating high thermal stability in the absence of reactive surfaces. who.int
Table 2: Stability and Compatibility of this compound
| Environment/Condition | Compatibility/Stability | Notes |
|---|---|---|
| Neutral Aqueous (pH 7) | Stable (Very slow hydrolysis) | Half-life estimated at 1,100-2,200 days at 25°C. service.gov.uk |
| Acidic Media | Stable. who.int | Assumed to be very slow by analogy to similar compounds. who.int |
| Alkaline Aqueous (pH 8) | Moderate Stability | Half-life estimated at 30-40 days at 25°C. service.gov.uk |
| Strongly Alkaline (pH 13) | Unstable (Rapid hydrolysis) | Half-life of 1.31 hours for m-isomer in NaOH/acetone solution. who.intinchem.org |
| Organic Solvents (Toluene, Hexane) | High (Readily soluble). wikipedia.org | Used as a solvent for various resins and polymers. chemicalbook.com |
| Plastics (PVC, Polyurethane) | High | Commonly used as a plasticizer and flame retardant. wikipedia.org |
| Rubber (General) | Low | Can cause swelling, softening, and cracking. marcorubber.com |
| Fluoroelastomers (FKM/Viton®) | High | Recommended material for seals and o-rings. marcorubber.com |
| Ferrous Surfaces (at elevated temp.) | Low | Decomposes to form cresol. escholarship.org |
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of 3-Methylphenyl phosphate (B84403), offering insights into its structural composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to different functional groups. For 3-Methylphenyl phosphate, characteristic absorption bands are expected for the P-O-C (aryl) linkages, the P=O bond, and the aromatic C-H and C=C bonds of the cresol (B1669610) moiety.
Studies on tricresyl phosphate (TCP) isomers, which include this compound (a meta-isomer), have utilized FTIR to differentiate between the ortho, meta, and para forms. researchgate.net The position and intensity of the absorption bands can be influenced by the substitution pattern on the aromatic ring. Key spectral regions for analysis include:
P-O-C (aryl) stretching: Typically observed in the 1000-1100 cm⁻¹ region.
P=O stretching: A strong absorption band usually found between 1250 and 1350 cm⁻¹.
Aromatic C-H stretching: Occurs above 3000 cm⁻¹.
Aromatic C=C stretching: Appears in the 1400-1600 cm⁻¹ range.
The table below summarizes some of the expected FTIR absorption bands for this compound.
| Functional Group | Wavenumber (cm⁻¹) |
| P=O stretch | 1250-1350 |
| P-O-C (aryl) stretch | 1000-1100 |
| Aromatic C=C stretch | 1400-1600 |
| Aromatic C-H stretch | >3000 |
This table presents expected ranges and may vary based on the specific sample and measurement conditions.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound and its isomers, Raman spectroscopy has been employed to study their interactions with other molecules and their thermal decomposition. srce.hrresearchgate.net
Research has explored the use of Surface-Enhanced Raman Spectroscopy (SERS) for the detection of tricresyl phosphates, indicating its potential for sensitive analysis. platformkinetics.com The Raman spectrum of this compound would exhibit characteristic peaks for the phosphate group and the methyl-substituted aromatic ring, aiding in its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment of each atom, their connectivity, and spatial arrangement. acs.org
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are indicative of the meta-substitution pattern. The methyl group protons would appear as a singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the phosphate group and the methyl substituent, allowing for the unambiguous assignment of the meta-isomer. rsc.org
³¹P NMR: Phosphorus-31 NMR is particularly valuable for organophosphate compounds. scielo.brresearchgate.net It provides a direct probe of the phosphorus nucleus, and its chemical shift is highly sensitive to the nature of the groups attached to the phosphorus atom. This technique can be used to monitor the degradation of organophosphate esters. scielo.brresearchgate.net
The following table summarizes the expected NMR data for this compound.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H (Aromatic) | ~7.0-7.4 | Multiplet |
| ¹H (Methyl) | ~2.3 | Singlet |
| ¹³C (Aromatic) | ~120-150 | - |
| ¹³C (Methyl) | ~21 | - |
| ³¹P | Varies | - |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. nih.govresearchgate.net
In the analysis of this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which is the breakdown of the molecular ion into smaller charged fragments, provides valuable structural information. nih.govresearchgate.net For aromatic organophosphate esters, fragmentation can involve cleavage of the P-O and C-O bonds. researchgate.net
Electron Ionization (EI) is a common ionization technique used in MS. Under EI conditions, aromatic organophosphate esters can exhibit precursor peaks in their fragmentation spectra. nih.gov The fragmentation of tricresyl phosphate isomers has been studied to differentiate between them. nih.govresearchgate.net For instance, the mass spectra of ortho-substituted isomers can display unique intense peaks that are absent in the spectra of meta- and para-isomers. acs.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. nih.govresearchgate.net
Chromatographic Techniques for Isomer Separation and Detection
Chromatography is a powerful separation technique that is essential for the analysis of complex mixtures and the isolation of individual components. For tricresyl phosphate, which is a mixture of isomers, chromatographic methods are crucial for separating the different isomers, including this compound. nih.govresearchgate.netnj.gov
Gas Chromatography (GC): GC is widely used for the separation of volatile and thermally stable compounds like organophosphate esters. nih.govresearchgate.netmdpi.comnih.govnih.gov When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the isomers. nih.govresearchgate.netmdpi.comnih.govnih.gov The retention time in the GC column helps to distinguish between the different tricresyl phosphate isomers. nj.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for the separation and analysis of organophosphate esters. nih.govwmich.edunih.govamazonaws.comchromatographyonline.com It is particularly useful for less volatile or thermally labile compounds. HPLC can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), for sensitive and selective detection. nih.govnih.govuzh.ch
The following table provides an overview of chromatographic methods used for the analysis of tricresyl phosphate isomers.
| Technique | Detector | Application |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Separation and identification of isomers. nih.govresearchgate.net |
| Gas Chromatography (GC) | Phosphorus-Nitrogen Detector (PND) | Specific detection of phosphorus-containing compounds. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Analysis of metabolites and isomers in various matrices. nih.govnih.govuzh.ch |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis | Quantitative analysis. wmich.edu |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a principal analytical technique for the identification and quantification of this compound, often as a component of tricresyl phosphate (TCP) isomer mixtures. The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity. faa.gov
In a typical GC-MS analysis, the sample containing this compound is first extracted using a suitable solvent and may undergo a cleanup procedure to remove interfering matrix components. epa.gov The extract is then injected into the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column, often a non-polar column like a HP-5MS. escholarship.orgnih.gov The temperature of the GC oven is programmed to increase over time, which allows for the separation of different compounds based on their boiling points and interactions with the column's stationary phase. mdpi.com
Following separation in the GC column, the eluted molecules enter the mass spectrometer's ion source. Electron ionization (EI) is commonly employed, where high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner. nih.gov These charged fragments are then separated by a mass analyzer, such as a quadrupole, based on their mass-to-charge ratio (m/z).
The resulting mass spectrum is a unique fingerprint for a specific compound. For this compound (as tri-m-cresyl phosphate), the molecular ion [M]⁺ is observed, along with a characteristic pattern of fragment ions. The National Institute of Standards and Technology (NIST) provides reference mass spectra for chemical compounds, which are essential for identification. nist.gov
Table 1: GC-MS Parameters and Mass Spectrum Data for this compound (as Tri-m-cresyl phosphate) | Parameter | Value/Description | | :--- | :--- | | Chemical Formula | C₂₁H₂₁O₄P nist.gov | | Molecular Weight | 368.36 g/mol nist.gov | | GC Column Example | HP-5MS (30 m x 0.25 mm, 0.25 µm film) escholarship.org | | Ionization Mode | Electron Ionization (EI) nih.gov | | Key Mass Fragments (m/z) | Data sourced from NIST Mass Spectrometry Data Center. nih.gov | | | m/z Value | Relative Intensity | | | 91 | High | | | 165 | High | | | 368 ([M]⁺) | Moderate |
This table presents typical parameters and is not exhaustive. Specific retention times and fragment intensities can vary based on the instrument and analytical conditions.
Chemical Analysis Methods for Post-Reaction Species
The analysis of post-reaction species of this compound is critical for understanding its environmental fate and transformation processes. The primary degradation pathway for triaryl phosphates like tricresyl phosphate is hydrolysis, which can occur through both abiotic and biotic mechanisms, cleaving the ester bonds. industrialchemicals.gov.auinchem.org This leads to the formation of specific degradation products.
The main post-reaction species resulting from the hydrolysis of tricresyl phosphate isomers, including this compound, are cresol and the corresponding diaryl and monoaryl phosphates. escholarship.orgindustrialchemicals.gov.au For example, the hydrolysis of tri-m-cresyl phosphate would yield m-cresol (B1676322) and di-m-cresyl phosphate. Further hydrolysis can lead to the complete breakdown into cresol and inorganic phosphate. inchem.org
Several analytical methods are employed to detect and quantify these post-reaction species:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for identifying volatile and semi-volatile degradation products like cresol isomers. escholarship.orgmdpi.com After extraction from the sample matrix (e.g., water, soil), the components are separated and identified based on their retention times and mass spectra. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS), is particularly useful for analyzing less volatile and more polar degradation products, such as the diaryl and monoaryl phosphates, which are difficult to analyze by GC. chiron.noresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA): While less common for this specific compound, immunoassay techniques can be developed for rapid screening of specific degradation products.
Electrochemical Sensors: Research has explored the use of electrochemical sensors for the detection of hydrolysis products like cresols, offering a potential avenue for real-time monitoring. auburn.edu
Biodegradation studies have shown that microbial consortia can metabolize tricresyl phosphates through hydrolysis and subsequent hydroxylation, leading to a variety of intermediate products. nih.gov Analysis of these complex mixtures often requires sophisticated techniques like high-resolution mass spectrometry to identify unknown metabolites. researchgate.net
Table 2: Common Post-Reaction Species of Tricresyl Phosphates and Analytical Methods
| Post-Reaction Species | Parent Compound Group | Formation Pathway | Primary Analytical Method |
|---|---|---|---|
| Cresols (o-, m-, p-) | Tricresyl Phosphates | Hydrolysis, Thermal Decomposition escholarship.orginchem.org | GC-MS mdpi.com |
| Dicresyl Phosphates | Tricresyl Phosphates | Hydrolysis industrialchemicals.gov.au | HPLC, LC-MS industrialchemicals.gov.auresearchgate.net |
| Monocresyl Phosphates | Tricresyl Phosphates | Hydrolysis industrialchemicals.gov.au | HPLC, LC-MS industrialchemicals.gov.auresearchgate.net |
| Hydroxylated & Carboxylated Derivatives | Tricresyl Phosphates | Biodegradation nih.govresearchgate.net | LC-MS/MS researchgate.netnih.gov |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
DFT calculations provide a robust framework for examining the electronic and geometric features of 3-Methylphenyl phosphate (B84403). By utilizing functionals such as B3LYP combined with various basis sets (e.g., 6-311++G(d,p)), researchers can model the molecule with high accuracy. nih.govrsc.orgresearchgate.net
The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy state on the potential energy surface. This process determines key structural parameters, including bond lengths, bond angles, and dihedral angles. For 3-Methylphenyl phosphate, the optimized geometry reveals the precise spatial arrangement of its constituent atoms. The results from such calculations are typically compared with experimental data where available, often showing excellent agreement. researchgate.net
Table 1: Selected Optimized Structural Parameters for this compound (Theoretical)
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | ||
| P=O | Phosphoryl bond | ~ 1.45 - 1.48 |
| P-O | Phosphate-ester oxygen bond | ~ 1.58 - 1.62 |
| O-C | Ester oxygen-aromatic carbon bond | ~ 1.39 - 1.42 |
| C-C (aromatic) | Carbon-carbon bond in phenyl ring | ~ 1.38 - 1.40 |
| C-C (methyl) | Aromatic carbon-methyl carbon bond | ~ 1.50 - 1.52 |
| C-H (aromatic) | Aromatic carbon-hydrogen bond | ~ 1.08 - 1.09 |
| C-H (methyl) | Methyl carbon-hydrogen bond | ~ 1.09 - 1.10 |
| **Bond Angles (°) ** | ||
| O=P-O | Angle in the phosphate group | ~ 115 - 119 |
| P-O-C | Angle of the phosphate ester linkage | ~ 118 - 122 |
Note: The values presented are typical ranges derived from DFT studies on analogous organophosphate compounds and are intended to be representative.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for assigning the vibrational modes of the functional groups within this compound. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. researchgate.netmdpi.com DFT calculations on related phosphate-containing molecules have shown that wavenumbers can be calculated with high precision, often differing from experimental results by only a small margin. nih.gov For instance, studies on model compounds like p-tolyl phosphate have been used to establish clear correlations between the phosphate group's structure and its vibrational spectrum. rsc.org
Table 2: Theoretical Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |
| ~2980-2920 | ν(C-H) | Methyl group C-H stretching |
| ~1600-1580 | ν(C=C) | Aromatic ring C=C stretching |
| ~1300-1250 | ν(P=O) | Asymmetric stretching of the phosphoryl group |
| ~1200-1100 | ν(P-O-C) | Asymmetric stretching of the P-O-C linkage |
| ~1000-950 | ν(P-O-C) | Symmetric stretching of the P-O-C linkage |
Note: These assignments are based on characteristic frequency ranges for the specified functional groups in related organophosphate compounds. researchgate.netufop.br
Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govacs.org
For this compound, the HOMO is typically localized on the methylphenyl ring, which is the more electron-rich part of the molecule. In contrast, the LUMO is often centered around the phosphate group, particularly the P=O bond, which can accept electrons.
Table 3: Calculated Frontier Molecular Orbital Properties
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
Note: Values are representative based on DFT calculations for similar aromatic phosphate compounds. researchgate.netnih.gov
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the intuitive Lewis structure concept. uni-muenchen.de A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. uni-muenchen.de This analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled "donor" NBO to an empty "acceptor" NBO. researchgate.net
Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) on P=O | σ*(P-OAr) | ~ 5 - 15 | Hyperconjugation (p-σ*) |
| LP (O) on P-OAr | σ*(P=O) | ~ 2 - 8 | Hyperconjugation (p-σ*) |
| π (C-C) in ring | π*(C-C) in ring | ~ 15 - 25 | Intramolecular charge transfer (π-π*) |
Note: LP denotes a lone pair, σ and π* denote antibonding orbitals. Values are illustrative of typical interactions found in such molecules.* researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the reactive sites of a molecule. It illustrates the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. researchgate.net The MEP is color-coded: red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue represents regions of low electron density and positive electrostatic potential (electrophilic sites). Green and yellow areas represent intermediate potential. researchgate.net
For this compound, the MEP map would show the most negative potential (red) concentrated around the phosphoryl oxygen (P=O), making it the primary site for electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), marking them as sites susceptible to nucleophilic attack. researchgate.net
Computational Studies on Molecular Polarity and Polarizability
Note: Values are representative and based on calculations for analogous organophosphate molecules. researchgate.netnih.gov
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its physical properties and its interactions within biological and environmental systems. While specific experimental or extensive computational studies on the intermolecular forces of this compound are not widely available, theoretical and computational chemistry provides a powerful lens through which these interactions can be analyzed. By examining the structural features of the molecule—namely the phosphate group, the aromatic phenyl ring, and the methyl substituent—we can infer the nature and relative strengths of the non-covalent interactions at play. These interactions are primarily governed by hydrogen bonding, van der Waals forces (including dispersion and dipole-dipole interactions), and π-stacking.
Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in quantifying these non-covalent interactions. Such studies on analogous organophosphate esters and substituted aromatic systems reveal key insights into how these molecules associate with one another.
Hydrogen Bonding: The phosphate group of this compound is a potent hydrogen bond acceptor. The oxygen atoms, particularly the phosphoryl oxygen (P=O), can readily participate in hydrogen bonding with suitable donor molecules, including water or other protic species. While this compound itself lacks a strong hydrogen bond donor, in aqueous environments or in the presence of other protic substances, hydrogen bonding to the phosphate moiety would be a dominant intermolecular force. Studies on other organophosphates have highlighted the significance of hydrogen bonding in their interactions with biological macromolecules. ohio-state.edu
π-Stacking Interactions: The presence of the phenyl ring in this compound allows for π-stacking interactions. These are attractive, non-covalent interactions that occur between aromatic rings. In the condensed phase, molecules of this compound can arrange themselves such that their aromatic rings are parallel to one another, leading to stabilizing stacking interactions. The strength of these interactions can be influenced by substituents on the aromatic ring. Computational studies on substituted benzene (B151609) dimers have shown that both electron-donating and electron-withdrawing groups can enhance stacking energies compared to unsubstituted benzene. nih.gov
Computational Insights from Analogous Systems:
While direct computational data for this compound is scarce, studies on related organophosphate compounds provide valuable reference points. For instance, molecular dynamics simulations on tricresyl phosphate (a mixture of ortho-, meta-, and para-isomers) have been used to analyze its interactions with surfaces. researchgate.net Similarly, simulations of other organophosphate esters have been employed to understand their aggregation behavior and interactions with proteins, revealing the importance of non-covalent forces. nih.gov
DFT calculations on dimers of related molecules can provide quantitative estimates of interaction energies. For example, studies on the interaction of phosphate-containing molecules have quantified the energetic contributions of hydrogen bonding and other non-covalent forces. rsc.org These theoretical investigations often decompose the total interaction energy into electrostatic, induction, dispersion, and exchange-repulsion components to provide a detailed understanding of the nature of the intermolecular forces.
The following tables summarize the types of intermolecular interactions expected for this compound and provide hypothetical, illustrative data based on computational studies of analogous compounds to demonstrate how such findings would be presented.
| Interaction Type | Participating Functional Groups | Relative Strength | Significance |
|---|---|---|---|
| Hydrogen Bonding (Acceptor) | Phosphate Group (P=O, P-O) | Strong | Dominant in the presence of hydrogen bond donors (e.g., water). |
| π-π Stacking | Phenyl Ring | Moderate | Contributes to the ordered arrangement of molecules in the condensed phase. |
| Dipole-Dipole Interactions | Polar Phosphate Group | Moderate | Contributes to the overall cohesive energy. |
| London Dispersion Forces | Entire Molecule (especially the aromatic ring) | Weak but cumulative | Significant due to the molecule's size and polarizability. |
| Dimer Configuration | Interaction Type | Interaction Energy (kcal/mol) | Reference Compound |
|---|---|---|---|
| Stacked Dimer | π-π Stacking | -2.5 to -5.0 | Substituted Benzene Dimers nih.gov |
| Hydrogen-Bonded Dimer (with water) | Hydrogen Bond (O...H-O) | -5.0 to -8.0 | Phosphate-Water Complexes |
| T-shaped Dimer | CH-π Interaction | -1.5 to -3.0 | Benzene Dimer |
Catalytic Science and Mechanisms
Catalytic Activity in Polymerization Processes
The direct catalytic activity of 3-methylphenyl phosphate (B84403) in polymerization processes is not a widely researched area. However, related compounds and mixtures containing it offer some insights into its potential roles.
While specific studies detailing 3-methylphenyl phosphate as a primary catalyst or co-catalyst in polymerization are scarce, tricresyl phosphate, which contains the meta-isomer, has been mentioned in the context of resin production. It has been reported that tricresyl phosphates can be used as catalysts in the manufacturing of phenolic and urea (B33335) resins . The exact function of the different isomers, including this compound, in the catalytic cycle of these polymerization reactions is not elaborately described in the available literature.
In the context of anti-wear additives for lubricants, the decomposition of tricresyl phosphate on ferrous surfaces leads to the formation of a protective polyphosphate film escholarship.org. This process can be viewed as a form of surface-initiated polymerization where the additive is the precursor. While not a catalyst in the traditional sense of regenerating after each cycle, it is a crucial component that initiates the formation of a polymeric layer.
There is limited direct evidence in the searched scientific literature detailing the mechanistic aspects of this compound in the ring-opening polymerization of cyclic oligomers. However, understanding can be extrapolated from the behavior of similar organophosphate compounds and the general principles of ring-opening polymerization (ROP).
The ROP of cyclic esters and carbonates is a significant method for producing biodegradable polymers mdpi.comnih.gov. This process often relies on catalysts to activate the monomer and initiate polymerization. Organocatalysts, including phosphazene bases and other phosphorus-containing compounds, have been effectively used for this purpose mdpi.comnih.gov. These catalysts typically function by activating an initiator, such as an alcohol, which then attacks the cyclic monomer to start the polymer chain growth.
In the context of the thermal decomposition of tricresyl phosphate on metal surfaces, an oligomerization pathway has been identified escholarship.org. This involves interactions between multiple TCP molecules or between TCP and other radicals to form higher molecular weight species. These oligomers can contain two to four phosphorus atoms and multiple cresol (B1669610) rings. While this is not a controlled polymerization process for creating well-defined polymers, it demonstrates the inherent capability of these phosphate esters to link together under certain conditions. Molecular dynamics simulations have shown that the para-isomer of tricresyl phosphate is more reactive than the meta-isomer (this compound) in these surface reactions on Fe2O3 and Fe3O4 escholarship.org.
The following table summarizes the observed reactivity of tricresyl phosphate isomers on different surfaces based on simulation studies.
| Isomer | Surface | Relative Reactivity | Primary Decomposition Pathway |
| meta-Tricresyl phosphate | Fe2O3 / Fe3O4 | Less Reactive | Hydroxylation |
| para-Tricresyl phosphate | Fe2O3 / Fe3O4 | More Reactive | Oligomerization |
This data is derived from molecular dynamics simulations of the thermal decomposition of TCP isomers on ferrous surfaces. escholarship.org
Exploration of Other Catalytic Applications in Chemical Transformations
Beyond the scope of polymerization, the catalytic relevance of this compound, primarily as part of tricresyl phosphate, extends to other chemical transformations, notably in hydrolysis and alcoholysis reactions.
Research has demonstrated that the hydrolysis and alcoholysis of tricresyl phosphate can be facilitated by metal hydroxides, suggesting a catalytic role for these inorganic compounds in the degradation of TCP nih.gov. Specifically, Ruthenium (III) hydroxide (B78521) and Iron (III) hydroxide have been shown to effectively catalyze the breakdown of TCP into its constituent cresol and phosphate derivatives under neutral conditions nih.govresearchgate.net.
In these studies, the catalytic activity was evaluated by measuring the formation of cresol. The results indicated that Ru(OH)₃ and Fe(OH)₃ could significantly accelerate the decomposition of TCP. Under the influence of Ru(OH)₃, TCP underwent both alcoholysis, releasing one molecule of cresol, and further reaction to release two molecules of cresol. With Fe(OH)₃, the primary product was the release of a single cresol molecule nih.gov. These findings open up possibilities for using such catalysts for the environmental remediation of organophosphate contaminants.
The table below presents the decomposition rates of tricresyl phosphate in the presence of different metal hydroxide catalysts.
| Catalyst | Decomposition Rate (in 10 min) |
| Ru(OH)₃ | 16% |
| Fe(OH)₃ | 10% |
Data from a study on the catalytic hydrolysis of TCP under specific experimental conditions. nih.gov
While these examples position tricresyl phosphate as a substrate for catalysis, they also underscore the chemical reactivity of the phosphate ester bonds, a feature that could potentially be harnessed for other catalytic applications where this compound could act as a leaving group or a transfer agent in a catalytic cycle. However, dedicated research in this area focusing specifically on the 3-methylphenyl isomer is not prominent in the reviewed literature.
Environmental Chemical Dynamics and Transformation
Environmental Distribution and Occurrence Pathways
3-Methylphenyl phosphate (B84403), along with other TCP isomers, is not known to occur naturally in the environment. canada.cacanada.ca Its presence is primarily a result of industrial activities. The primary pathway for its release into the environment is expected to be through wastewater from facilities that use it as an additive flame retardant. canada.ca While it is also found in some consumer and commercial products, releases from these sources are thought to be diffuse and minimal. canada.cacanada.ca
Atmospheric Transport and Deposition Dynamics
Based on modeling, tricresyl phosphate has a low volatility and a relatively short atmospheric half-life of approximately 18.74 hours. canada.cacanada.ca Its estimated characteristic travel distance is 363 kilometers. canada.cacanada.ca These factors suggest that 3-Methylphenyl phosphate is not expected to remain in the atmosphere long enough to be transported over significant distances from its emission sources. canada.cacanada.ca
Aquatic System Partitioning and Adsorption Behavior
In aquatic environments, this compound exhibits low water solubility and a moderate to high octanol-water partition coefficient. canada.cacanada.ca Due to its low water solubility and tendency to adsorb to particulates, it is rapidly adsorbed onto river and lake sediments. who.int The partitioning behavior in sediment-water systems is largely governed by hydrophobic interactions. researchgate.net Studies on the broader category of organophosphate esters indicate that their sediment-water partitioning coefficients (log Koc) show a strong correlation with their octanol-water partition coefficients (log Kow). researchgate.net
Soil and Sediment Sorption Characteristics
When released into the environment, particularly through the application of biosolids from wastewater treatment to agricultural lands, this compound is expected to partition to soil and sediment. canada.ca The sorption of phosphate compounds in soil is a complex process influenced by soil properties such as clay content, organic matter, pH, and the presence of iron and aluminum oxides. mdpi.comaimspress.com The process is often described using isotherm models like the Langmuir and Freundlich equations to quantify the soil's sorption capacity. aimspress.commcgill.ca For triphenyl phosphate (TPhP), a related compound, sorption to sediments has been shown to be positively correlated with sediment organic matter, zeta potential, and the carbon-to-hydrogen ratio of the sediments. nih.gov The sorption process for TPhP and its degradation products involves hydrophobicity, π-π interactions, Lewis acid-base interactions, and hydrogen bonding, leading to nonlinear sorption isotherms. nih.gov
Abiotic Degradation Processes
Photochemical Degradation Kinetics in Atmospheric Phases
While specific data on the photochemical degradation of this compound is limited, information on related compounds provides some insight. For instance, triphenyl phosphate (TPhP) is not expected to be susceptible to direct photolysis by sunlight as it does not absorb light at wavelengths greater than 290 nm. epa.gov However, the estimated atmospheric half-life of vapor-phase TPhP is about 12 hours, suggesting that indirect photochemical processes may contribute to its degradation. epa.gov For tricresyl phosphate (TCP) as a whole, the modeled atmospheric half-life is 18.74 hours. canada.cacanada.ca
Hydrolytic Stability and pH Dependence in Aqueous Environments
This compound, as part of the tricresyl phosphate mixture, is readily hydrolyzed in alkaline conditions to form dicresyl phosphate and cresol (B1669610). canada.cawho.int Conversely, it is stable in neutral and acidic media at normal temperatures. canada.cawho.int Experimental and modeled data for TCP indicate a fast rate of hydrolysis that increases with rising environmental pH. canada.cacanada.ca Studies on the related compound triphenyl phosphate show it undergoes hydrolysis under alkaline conditions, with a half-life of 3 days at pH 9, while being relatively stable under neutral (half-life of 19 days at pH 7) and acidic conditions (half-life of 28 days at pH 5). epa.gov The hydrolysis of organophosphates can be catalyzed by metal hydroxides, such as ruthenium (III) hydroxide (B78521) and iron (III) hydroxide, even under neutral conditions. nih.gov
Interactive Data Table: Environmental Fate Parameters of Tricresyl Phosphate (TCP)
| Parameter | Value | Reference |
| Atmospheric Half-life | 18.74 hours | canada.cacanada.ca |
| Characteristic Travel Distance | 363 km | canada.cacanada.ca |
| Hydrolysis Half-life (pH 9) | ~3 days (for TPhP) | epa.gov |
| Hydrolysis Half-life (pH 7) | ~19 days (for TPhP) | epa.gov |
| Hydrolysis Half-life (pH 5) | ~28 days (for TPhP) | epa.gov |
Biotic Transformation and Biodegradation Studies
The environmental fate of this compound is significantly influenced by biotic processes. Microbial communities in various environmental compartments play a crucial role in its transformation and degradation. This section details the current understanding of its biodegradation in aquatic and terrestrial systems, highlighting the differences in degradation rates and pathways among its isomers.
Aerobic Biodegradation in Aquatic Systems and Sewage Sludge
In aquatic environments, the aerobic biodegradation of this compound, also known as tri-m-cresyl phosphate (TmCP), is subject to various factors including the microbial consortium present and the water chemistry. Studies have demonstrated the potential for its removal from freshwater systems.
A novel microbial consortium, designated ZY1, has been shown to completely degrade 1 mg/L of TmCP within a remarkably short period of 12 hours in freshwater. bohrium.comnih.gov This rapid degradation suggests that under optimal conditions, natural attenuation in freshwater bodies can be an effective removal pathway. However, the efficiency of this biodegradation can be compromised by water salinity. Research indicates that high salinity levels, such as those found in seawater, may impede the degradation capabilities of the ZY1 consortium. bohrium.comnih.gov
While specific studies on the biodegradation of this compound in sewage sludge are limited, the general processes of organic compound removal in wastewater treatment plants (WWTPs) provide some insight. WWTPs harbor a high concentration and diversity of microorganisms, and activated sludge processes are designed to enhance the aerobic degradation of organic pollutants. researchgate.netncsu.edubioresources.com The principles of microbial degradation of phosphates and other organic compounds in sewage sludge are well-established, involving processes like acid extraction and microbial metabolism. epa.govnih.gov Given its demonstrated biodegradability in aquatic systems, it is expected that this compound would be susceptible to degradation by the microbial communities in activated sludge, although specific rates and efficiencies are yet to be determined.
Interactive Data Table: Aerobic Biodegradation of this compound in Aquatic Environments
| Environment | Microorganism/Consortium | Initial Concentration | Degradation Time | Degradation Rate | Reference |
|---|---|---|---|---|---|
| Freshwater | Microbial Consortium ZY1 | 1 mg/L | 12 hours | 100% | bohrium.comnih.gov |
| Seawater | Microbial Consortium ZY1 | Not specified | Not specified | Degradability weakened by high salinity | bohrium.comnih.gov |
Biodegradation in Terrestrial Environments
Information specifically detailing the biodegradation of this compound in terrestrial environments is scarce. However, insights can be drawn from studies on structurally similar compounds, such as triphenyl phosphate (TPP) and the broader category of tricresyl phosphates (TCPs).
For instance, a study on the aerobic biodegradation of TPP in loamy sand reported a half-life of 37 days. epa.gov This suggests that aryl phosphates can persist in soil for a period of weeks, undergoing gradual degradation. The rate of degradation in soil is influenced by factors such as soil type, organic matter content, moisture, temperature, and the composition of the soil microbiome.
Furthermore, research on the translocation and metabolism of TCP isomers in a rice and rhizosphere microbiome system sheds light on their fate in a soil-plant environment. nih.gov This study revealed that the rhizosphere microbiome could reduce the uptake of TCP isomers by rice tissues and promote plant growth, indicating that soil microorganisms can play a protective role by degrading these compounds before they are taken up by plants. nih.gov The metabolic pathways identified in this system, including hydrolysis and various conjugation reactions, are likely relevant to the terrestrial degradation of this compound. nih.gov
Isomer-Specific Degradation Rates and Pathways
The biodegradation of tricresyl phosphates (TCPs) exhibits significant isomer-specific differences in both the rate of degradation and the metabolic pathways involved. The position of the methyl group on the phenyl ring influences the susceptibility of the compound to microbial attack.
Studies have shown conflicting results regarding the degradation rates of different TCP isomers, likely due to the different microbial species or consortia involved. A microbial consortium, ZY1, was found to degrade the isomers in the following order of decreasing speed: tri-m-cresyl phosphate (TmCP) (100% in 12h) > tri-p-cresyl phosphate (TpCP) (100% in 24h) > tri-o-cresyl phosphate (ToCP) (100% in 36h). bohrium.comnih.gov In contrast, a study using the bacterium Brevibacillus brevis reported a different order of degradation efficiency over a five-day period: TpCP (93.91%) > TmCP (82.91%) > ToCP (53.92%). researchgate.netnih.gov This highlights the importance of the specific microbial populations in determining the environmental persistence of each isomer.
The primary degradation pathway for TCPs is believed to be initiated by the hydrolysis of the phosphate ester bonds, leading to the formation of cresol and phosphate. bohrium.comnih.gov This is often followed by hydroxylation of the aromatic ring. bohrium.comnih.gov However, more complex metabolic routes have been identified. In a study involving a rice and microbiome system, novel biotransformation pathways for TCP isomers were observed, including methylation, demethylation, methoxylation, and glycosylation. nih.gov A significant finding from this research was that the demethylation of TCPs could be an overlooked source of the more toxic triphenyl phosphate (TPP). nih.gov The enzymes implicated in these degradation processes include cytochrome P450 monooxygenases, NADPH-cytochrome P450 reductases, and phosphatases. bohrium.comnih.gov
Interactive Data Table: Isomer-Specific Degradation of Tricresyl Phosphates by Different Microbial Systems
| Microorganism/Consortium | Tri-m-cresyl phosphate (TmCP) Degradation | Tri-p-cresyl phosphate (TpCP) Degradation | Tri-o-cresyl phosphate (ToCP) Degradation | Reference |
|---|---|---|---|---|
| Microbial Consortium ZY1 | 100% in 12 hours | 100% in 24 hours | 100% in 36 hours | bohrium.comnih.gov |
| Brevibacillus brevis | 82.91% in 5 days | 93.91% in 5 days | 53.92% in 5 days | researchgate.netnih.gov |
Applications in Materials Science and Industrial Chemistry
Polymer Additives and Modifiers
In the realm of polymer science, 3-methylphenyl phosphate (B84403) is a multifunctional additive, primarily valued for its ability to impart flame retardancy and act as a plasticizer. wikipedia.orgnih.gov These dual roles make it a valuable component in the formulation of various polymeric materials. taylorandfrancis.com
Organophosphate esters like 3-methylphenyl phosphate are effective halogen-free flame retardants that can operate in both the gas and condensed phases of a fire. nih.govberkeley.eduresearchgate.net
Condensed-Phase Mechanism: During the combustion of a polymer, the phosphate ester decomposes to form phosphoric acid and subsequently polymetaphosphoric acid. researchgate.netalfa-chemistry.com This resulting substance creates a viscous, glassy layer on the polymer's surface. alfa-chemistry.com This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatile compounds that fuel the fire. nih.gov It also limits the access of oxygen to the polymer surface, further inhibiting combustion. alfa-chemistry.com
Gas-Phase Mechanism: In the gas phase, phosphorus-containing compounds can also interrupt the combustion cycle. nih.gov During burning, they generate phosphorus-containing radicals (such as PO•). alfa-chemistry.comnih.gov These radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the flame. alfa-chemistry.com This "flame inhibition" effect reduces the efficiency of the combustion process in the gas phase, helping to extinguish the fire. nih.govnih.gov
This compound functions as an effective plasticizer, particularly in vinyl polymers like polyvinyl chloride (PVC), as well as in cellulosics and various rubbers. wikipedia.orgunivarsolutions.combomchem.com Plasticizers are additives that increase the flexibility, workability, and extensibility of a material. specialchem.com They achieve this by embedding themselves between the polymer chains, reducing the intermolecular forces and lowering the material's glass transition temperature (Tg). specialchem.com
The incorporation of this compound enhances the processability of polymers and imparts flexibility to the final product. bomchem.comspecialchem.com It is particularly valued in applications where both flame retardancy and plasticity are required, such as in PVC used for electrical insulation, cables, and coatings. wikipedia.orgtaylorandfrancis.combomchem.com While highly effective, its use may be limited in applications requiring good performance at low temperatures. taylorandfrancis.com It possesses low volatility and good resistance to oil extraction, making it durable in many formulations. taylorandfrancis.comunivarsolutions.com
Table 1: Application of this compound as a Polymer Additive
| Polymer System | Primary Function | Specific Application Examples |
|---|---|---|
| Polyvinyl Chloride (PVC) | Flame Retardant, Plasticizer | Electrical insulation, cable sheathing, conveyor belts, vinyl films wikipedia.orgtaylorandfrancis.combomchem.com |
| Cellulosic Plastics (e.g., Nitrocellulose) | Flame Retardant, Plasticizer | Lacquers, varnishes, photographic films, molding compositions taylorandfrancis.comunivarsolutions.com |
| Rubbers (e.g., NBR, SBR, CR, EPDM) | Flame Retardant, Plasticizer | Automotive hoses, molded parts, mine conveyor belts bomchem.com |
| Polyurethane (PUR) | Flame Retardant | Foam insulation, soft furnishings wikipedia.org |
Lubricant Formulations and Performance Enhancement
In the field of lubrication, this compound and related aryl phosphates are utilized as anti-wear (AW) and extreme-pressure (EP) additives. wikipedia.orgtaylorandfrancis.com These additives are crucial for protecting machinery components that operate under high loads and temperatures, such as in aviation gas turbines and hydraulic systems. wikipedia.orgtaylorandfrancis.com
When metal surfaces come into contact under high pressure, the localized temperature can become very high. This heat causes the phosphate ester to decompose and react with the metal surface, forming a protective phosphide (B1233454) or phosphate-glass film. mdpi.com This sacrificial layer is more easily sheared than the base metal, preventing direct metal-to-metal contact, reducing friction, and minimizing wear and surface damage like scuffing. taylorandfrancis.commdpi.com Triaryl phosphates are valued because they can perform effectively under high torsion and low-speed conditions without causing wrinkling on the metal surface. taylorandfrancis.com
Table 2: Performance Enhancement in Lubricants
| Additive Function | Mechanism of Action | Typical Application |
|---|---|---|
| Anti-Wear (AW) | Forms a protective chemical film on metal surfaces under boundary lubrication conditions. mdpi.com | General industrial lubricants, hydraulic fluids. |
Diverse Industrial Formulations
Beyond its primary roles in polymers and lubricants, this compound is a component in a variety of other industrial products, including adhesives, sealants, and coatings. alfa-chemistry.com
Organophosphate esters are added to adhesive and sealant formulations to enhance specific properties. alfa-chemistry.comspecialchem.com Their plasticizing effect can improve the flexibility and durability of the adhesive bond line, preventing it from becoming brittle. specialchem.com Furthermore, their inherent flame retardancy can be beneficial for adhesives used in construction, transportation, and electronics, where fire safety standards are stringent. wikipedia.org Phosphate esters can also act as adhesion promoters, improving the bond between the adhesive and various substrates, including metals and plastics. alfa-chemistry.com
Inclusion in Hydraulic Fluids and Other Specialized Products
The isomeric mixture known as tricresyl phosphate (TCP), which includes this compound (m-cresyl phosphate), is a significant component in the formulation of specialized industrial fluids, most notably fire-resistant hydraulic fluids and high-performance lubricants. chemyr.comnih.gov Its incorporation is primarily due to its excellent thermal stability, anti-wear properties, and fire-resistant nature. adishank.com
Organophosphate esters are a key chemical class used in certain fire-resistant hydraulic fluids. icl-phos-spec.com These fluids are essential in applications where there is a high risk of fire, such as in aviation, mining, and industrial machinery. adishank.comias.ac.in Commercial TCP, containing the meta-isomer, enhances the fluid's properties, offering superior fire resistance compared to traditional mineral oils and better lubrication than water-based fluids. icl-phos-spec.com
As an additive in both hydraulic fluids and lubricating oils, TCP functions as an effective anti-wear (AW) and extreme pressure (EP) agent. chemyr.com Research dating back several decades has explored the mechanism by which TCP lubricates steel surfaces. It is understood that under conditions of high temperature and pressure at the metal-to-metal interface, TCP reacts with the steel surface. This reaction forms a protective, sacrificial phosphate layer on the metal. lanxess.com This film prevents direct contact between moving parts, thereby reducing friction and preventing wear and surface damage under severe loading conditions. lanxess.comneohim.com Oxygen is considered essential for this chemical reaction to occur effectively. lanxess.com
The specific composition of commercial TCP can vary, but formulations for lubricants and hydraulic fluids are typically composed predominantly of meta- and para-isomers, with the ortho-isomer content being minimized due to its higher toxicity. uc.edu For instance, a sample of commercial TCP used in a NASA technical study was prepared from a mixture of 80% para- and 20% meta-cresols. lanxess.com Another example of a synthetic high-temperature lubricating oil formulation included 42% tri-m-cresyl phosphate and 31% tri-p-cresyl phosphate. chemyr.com
Table 1: Properties Imparted by Tricresyl Phosphate (TCP) in Hydraulic Fluids & Lubricants
| Property | Function | Mechanism of Action | Relevant Isomers |
| Fire Resistance | Reduces the risk of ignition in high-temperature environments or near ignition sources. | Organophosphate esters are inherently less flammable than mineral oils. icl-phos-spec.com | Primarily meta- and para-isomers. chemyr.comuc.edu |
| Anti-Wear (AW) | Prevents wearing and surface damage under light to moderate loads. | Forms a protective phosphate film on metal surfaces through a chemical reaction at the interface, reducing friction. lanxess.comneohim.com | Primarily meta- and para-isomers. lanxess.com |
| Extreme Pressure (EP) | Prevents catastrophic failure and seizure of moving parts under severe loading. | The chemical film formed withstands high pressures that would rupture a standard lubricant film. chemyr.com | Primarily meta- and para-isomers. chemyr.com |
Applications in Textile and Leather Processing
The utility of tricresyl phosphate (TCP), including the this compound isomer, extends to the textile and leather industries, where it is valued as a plasticizer and a flame retardant. ias.ac.inwikipedia.org
In textile applications, organophosphorus compounds are a widely used category of halogen-free flame retardants. productip.com Triaryl phosphates, such as TCP, are employed to improve the fire safety of textiles. ias.ac.inproductip.com TCP is also used as a plasticizer in coatings applied to fabrics. For example, it is incorporated into PVC formulations for products like artificial leather, where it imparts flexibility, durability, and flame retardancy. chemyr.com Its addition to paints and coatings for textiles can also increase the flexibility of the resulting film. chemyr.com
In the leather industry, phosphorus compounds have several applications, including tanning, waterproofing, and finishing. ias.ac.in Specifically, triaryl phosphates are used as plasticizers in vinyl and cellulosic finishes applied to leather. ias.ac.in The fatliquoring process, which is crucial for imparting softness, flexibility, and other desirable characteristics to leather, also utilizes phosphate esters. uc.edujofamericanscience.org While many fatliquors are based on modified natural oils, synthetic phosphate esters are also employed. uc.edu These phosphorylated agents can offer good stability and, by complexing with chromium in chrome-tanned leather, can provide a lasting stuffing effect. researchgate.netgoogle.com Some commercial fatliquor compositions are described as containing "sulphited and phosphatised raw materials" or "sulphited and phosphatised triglycerides," indicating the use of phosphate chemistry to achieve specific properties in the final leather product. neohim.com The use of phosphate esters can also improve resistance to yellowing. researchgate.net
Table 2: Applications of Tricresyl Phosphate (TCP) in Textile and Leather Industries
| Industry | Application | Function | Specific Use-Case |
| Textile | Flame Retardant | Reduces flammability of the material. ias.ac.inproductip.com | Treatment for various textile fibers to improve fire safety. |
| Textile | Plasticizer | Increases flexibility and durability of coatings. chemyr.com | Added to PVC coatings for artificial leather and in paint films. chemyr.com |
| Leather | Plasticizer | Softens finish coatings applied to the leather surface. ias.ac.in | Used in vinyl and cellulosic finishes. ias.ac.in |
| Leather | Fatliquoring Agent Component | Lubricates leather fibers to impart softness and flexibility. uc.edujofamericanscience.org | Phosphate esters are used in synthetic fatliquors, sometimes in combination with sulphited materials. neohim.com |
Q & A
Q. What strategies should be employed to reconcile discrepancies between regulatory data and recent findings on this compound's reproductive toxicity?
- Methodology : Perform systematic reviews using PRISMA guidelines to identify data gaps. Conduct extended one-generation reproductive toxicity studies (OECD TG 443) with endpoints like sperm motility and ovarian histology. Compare results with historical data while adjusting for methodological advancements (e.g., improved detection limits) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
